2-Bromo-5-(2-fluoro-2-propyl)pyridine
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Overview
Description
2-Bromo-5-(2-fluoro-2-propyl)pyridine is an organic compound with the molecular formula C8H9BrFN. It is a halogenated pyridine derivative, characterized by the presence of bromine and fluorine atoms attached to the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-fluoro-2-propyl)pyridine typically involves halogenation and fluorination reactions. One common method is the bromination of 5-(2-fluoro-2-propyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2-fluoro-2-propyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 5-(2-fluoro-2-propyl)pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 2-methoxy-5-(2-fluoro-2-propyl)pyridine.
Coupling: Biaryl compounds with various substituents on the aromatic ring.
Reduction: 5-(2-fluoro-2-propyl)pyridine.
Scientific Research Applications
2-Bromo-5-(2-fluoro-2-propyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-fluoro-2-propyl)pyridine involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds through substitution or coupling reactions. In biological systems, its effects are mediated by its ability to interact with enzymes or receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoropyridine
- 5-Bromo-2-fluoropyridine
- 2-Bromo-4-fluoropyridine
Uniqueness
2-Bromo-5-(2-fluoro-2-propyl)pyridine is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The 2-fluoro-2-propyl group further enhances its chemical versatility, making it a valuable compound for various synthetic applications .
Properties
IUPAC Name |
2-bromo-5-(2-fluoropropan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPBLOISCJTAIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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